8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline
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Overview
Description
Chemical Reactions Analysis
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions would depend on the specific conditions and reagents used .
Scientific Research Applications
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline is primarily used in scientific research, particularly in the field of proteomics. Proteomics is the large-scale study of proteins, their structures, and functions. This compound can be used as a biochemical tool to study protein interactions, modifications, and functions .
Mechanism of Action
The exact mechanism of action for 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline is not well-documented. it is likely that this compound interacts with specific molecular targets and pathways involved in protein function and regulation. Further research is needed to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can be compared with other similar compounds used in proteomics research. Some of these compounds include:
Theophylline: A methylxanthine drug used in therapy for respiratory diseases.
Caffeine: A central nervous system stimulant commonly found in coffee and tea.
Pentoxifylline: A drug used to improve blood flow in patients with circulation problems.
The uniqueness of this compound lies in its specific structure, which allows it to interact with proteins in a distinct manner compared to other similar compounds .
Properties
Molecular Formula |
C15H15N5O4 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
1,3-dimethyl-8-[(6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c1-7-11(9-6-23-5-8(9)4-16-7)24-14-17-10-12(18-14)19(2)15(22)20(3)13(10)21/h4H,5-6H2,1-3H3,(H,17,18) |
InChI Key |
IYHKBGZFGONMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2COCC2=C1OC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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